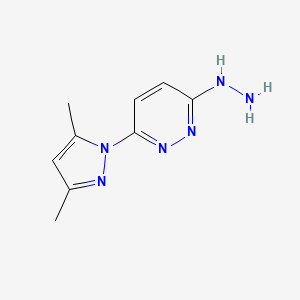

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE

Description

Properties

IUPAC Name |

[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-6-5-7(2)15(14-6)9-4-3-8(11-10)12-13-9/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHKOSYTSUNMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220872 | |

| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70589-04-7 | |

| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine

Executive Summary

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound. This molecule is a valuable heterocyclic building block, combining the biologically significant pyrazole and pyridazine scaffolds, which are of considerable interest to researchers in medicinal chemistry and drug development.[1][2][3] The guide details a step-by-step methodology, beginning with the synthesis of the requisite precursors, 3,5-dimethylpyrazole and 3,6-dichloropyridazine. It then elucidates the core two-step sequence involving a selective nucleophilic aromatic substitution followed by hydrazinolysis to yield the target compound. Each stage is presented with detailed experimental protocols, mechanistic rationale, and critical insights into experimental choices, designed to equip researchers and scientists with the practical knowledge required for successful synthesis.

Introduction: The Pyrazolyl-Pyridazine Scaffold

Significance and Applications

The conjugation of pyrazole and pyridazine rings into a single molecular framework has yielded compounds with a wide spectrum of biological activities, including potential use as hypotensive, anti-inflammatory, antibacterial, and antioxidant agents.[3] Pyridazine derivatives are foundational in the development of herbicides and other agrochemicals, while the pyrazole nucleus is a cornerstone in numerous pharmaceuticals and insecticides.[3][4][5] The target molecule, this compound, serves as a key intermediate, with the reactive hydrazine group providing a versatile handle for further elaboration into more complex structures, such as triazoles and other fused heterocyclic systems.

Target Molecule Overview and Retrosynthetic Strategy

The synthesis of this compound is most logically approached through a convergent strategy. A retrosynthetic analysis reveals two primary precursors: 3,5-dimethylpyrazole and 3,6-dichloropyridazine.

The forward synthesis involves two sequential nucleophilic aromatic substitution (SNAr) reactions on the electron-deficient pyridazine ring. The first reaction installs the 3,5-dimethylpyrazole moiety, and the second introduces the hydrazine group. This stepwise approach allows for a controlled and efficient construction of the target molecule.

Synthesis of Key Precursors

The success of the overall synthesis hinges on the availability and purity of the starting materials. The following sections detail field-proven methods for their preparation.

Preparation of 3,5-Dimethylpyrazole

The most common and efficient method for synthesizing 3,5-dimethylpyrazole is the Paal-Knorr condensation of a 1,3-dicarbonyl compound, acetylacetone, with a hydrazine source.[6]

Causality Behind Experimental Choices:

-

Reagents: Hydrazine hydrate is often preferred over hydrazine sulfate as it leads to higher yields and avoids the formation of inorganic salt byproducts.[7]

-

Temperature Control: The initial reaction between acetylacetone and hydrazine hydrate is highly exothermic. Adding the acetylacetone dropwise to a cooled solution of hydrazine hydrate (e.g., in an ice bath) is critical to prevent a violent, uncontrolled reaction and to minimize side product formation.[8][9]

-

Solvent: The reaction can be performed in various solvents like water or ethanol.[7][8][9] Using water as a solvent is advantageous due to its low cost and the ease of product isolation via filtration or extraction.[10]

Detailed Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, place 6 mL of hydrazine hydrate and 50 mL of ethanol.

-

Cool the flask in an ice bath for approximately 10 minutes with continuous stirring.

-

Slowly add 10 mL of acetylacetone dropwise to the cooled solution over a period of 20-30 minutes, ensuring the temperature remains low.[9]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Fit the flask with a condenser and reflux the mixture in an oil bath at approximately 110°C for one hour to drive the reaction to completion.[9]

-

After reflux, remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add a small amount of n-hexane and warm gently to dissolve the solid.

-

Place the flask in a refrigerator to induce crystallization.

-

Collect the white crystalline product by vacuum filtration, washing with a small amount of cold n-hexane.[9]

-

Dry the product under vacuum. The expected yield is typically in the range of 77-95%, with a melting point of 107–108°C.[7][8]

Preparation of 3,6-Dichloropyridazine

This crucial precursor is typically synthesized from maleic anhydride, which is first converted to pyridazine-3,6-diol (maleic hydrazide) and then chlorinated.[11][12]

Causality Behind Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful and effective chlorinating agent for converting the diol tautomer of maleic hydrazide to the dichloride.[13] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride ions.

-

Reaction Conditions: The reaction requires heating (e.g., 80°C) to overcome the activation energy for the chlorination process. Performing the reaction under an inert atmosphere (nitrogen) prevents potential side reactions with atmospheric moisture.[13]

-

Workup: The workup procedure involves carefully quenching the excess POCl₃ with ice-cold saturated sodium bicarbonate solution. This must be done slowly and with vigorous stirring, as the reaction is highly exothermic and releases HCl gas. The pH is adjusted to ~8 to ensure the product is in its free base form for efficient extraction.[13]

Detailed Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

-

To a round-bottomed flask charged with pyridazine-3,6-diol (125 g, 1115 mmol) under a nitrogen atmosphere, add phosphorus oxychloride (520 mL, 5576 mmol) at room temperature.[13]

-

Heat the reaction mixture to 80°C and maintain this temperature overnight with stirring.[13]

-

After cooling, concentrate the mixture under high vacuum at 55-60°C to remove the bulk of the excess POCl₃, resulting in a thick residue.

-

Dilute the residue with ethyl acetate (1 L).

-

In a separate large vessel, prepare an ice-cold saturated solution of sodium bicarbonate. Very slowly and carefully, pour the ethyl acetate solution into the bicarbonate solution with vigorous stirring to quench the remaining POCl₃ and neutralize the acidic byproducts until the pH reaches ~8.

-

Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).

-

Combine all organic layers and wash with water (1 L), followed by brine (1 L).

-

Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine as a solid.[13]

The Core Synthetic Pathway

The assembly of the target molecule from the precursors is achieved in a two-step sequence.

Overall Strategy

The pathway involves the sequential displacement of the two chlorine atoms of 3,6-dichloropyridazine. The first substitution with 3,5-dimethylpyrazole is generally selective due to the deactivating effect of the pyrazolyl group on the pyridazine ring, making the second substitution require a stronger nucleophile like hydrazine.

// Reactants DCP [label="3,6-Dichloropyridazine"]; DMP [label="3,5-Dimethylpyrazole"]; Hydrazine [label="Hydrazine Hydrate (N₂H₄·H₂O)"];

// Intermediates & Products Intermediate [label=<Intermediate A3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine>, shape=box, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; FinalProduct [label=<Final Productthis compound>, shape=box, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"];

// Invisible nodes for layout mid1 [shape=point, width=0];

// Edges DCP -> mid1 [arrowhead=none]; DMP -> mid1; mid1 -> Intermediate [label="Step 1: SɴAr\nBase (e.g., K₂CO₃)\nSolvent (e.g., DMF)"];

Intermediate -> FinalProduct [label="Step 2: Hydrazinolysis\nSolvent (e.g., Ethanol)\nReflux"]; Hydrazine -> FinalProduct [style=invis]; // Dummy edge for alignment {rank=same; Hydrazine; FinalProduct;} }

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

This step involves a nucleophilic aromatic substitution (SNAr) where the deprotonated 3,5-dimethylpyrazole acts as the nucleophile.

Mechanism and Rationale:

-

Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the N-H of the pyrazole ring. This generates the pyrazolate anion, which is a much stronger nucleophile than the neutral pyrazole, facilitating the attack on the electron-deficient pyridazine ring.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal. These solvents can solvate the cation of the base (e.g., K⁺) while leaving the pyrazolate anion relatively "naked" and highly reactive. They also have high boiling points, allowing the reaction to be heated to increase the rate.

-

Selectivity: The reaction is highly selective for monosubstitution. Once one chlorine atom is replaced by the electron-donating pyrazolyl group, the pyridazine ring becomes less electrophilic, deactivating it towards a second substitution by another pyrazolate anion under controlled conditions.

Detailed Experimental Protocol:

-

To a stirred suspension of potassium carbonate (1.2 equivalents) in DMF, add 3,5-dimethylpyrazole (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium pyrazolate salt.

-

Add a solution of 3,6-dichloropyridazine (1.0 equivalent) in DMF to the mixture.

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.

Step 2: Synthesis of this compound

The final step is the displacement of the remaining chlorine atom with hydrazine.

Mechanism and Rationale:

-

Nucleophile: Hydrazine is a potent alpha-effect nucleophile, making it highly reactive towards electrophilic centers like the carbon atom bearing the chlorine on the pyridazine ring. An excess of hydrazine hydrate is typically used to ensure the reaction goes to completion and to act as a scavenger for the HCl generated.

-

Solvent and Temperature: The reaction is commonly carried out in an alcohol solvent, such as ethanol or n-butanol, under reflux.[2] The elevated temperature provides the necessary energy for the substitution to occur on the now less-activated pyridazine ring.

Detailed Experimental Protocol:

-

Suspend 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (1.0 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the suspension.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

-

If the product remains in solution, concentrate the mixture under reduced pressure to remove the solvent and excess hydrazine.

-

Triturate the residue with water to precipitate the solid product.

-

Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization and Data

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

| Compound | Expected Analytical Data |

| 3,5-Dimethylpyrazole | ¹H NMR: Peaks corresponding to two methyl groups and one vinylic proton, along with a broad N-H signal. M.p.: 107–108°C.[8] |

| 3,6-Dichloropyridazine | ¹H NMR: A singlet corresponding to the two equivalent aromatic protons. M.p.: 67-69°C.[12] |

| 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | ¹H NMR: Signals for the pyridazine ring protons (appearing as two doublets) and the pyrazole ring (a singlet for the C4-H and two singlets for the methyl groups).[14] Mass Spec: A molecular ion peak corresponding to C₉H₉ClN₄ with the characteristic isotopic pattern for one chlorine atom.[14] |

| This compound | ¹H NMR: Signals for the pyridazine and pyrazole protons, plus broad signals for the -NH and -NH₂ protons of the hydrazine group. IR: Characteristic N-H stretching bands for the hydrazine group. |

Safety Considerations

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Phosphorus Oxychloride (POCl₃): Is extremely corrosive and reacts violently with water, releasing toxic HCl gas. All operations must be conducted in a fume hood, and care must be taken to avoid any contact with moisture.

-

Chlorinated Heterocycles: 3,6-Dichloropyridazine and its derivatives are irritants and should be handled with care, avoiding inhalation of dust and skin contact.

-

General Precautions: Standard laboratory safety practices should be followed at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established, two-step sequence starting from commercially available or readily prepared precursors. The pathway relies on fundamental reactions in heterocyclic chemistry, namely the Paal-Knorr pyrazole synthesis and sequential nucleophilic aromatic substitutions on a pyridazine core. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively and safely produce this versatile chemical intermediate for applications in drug discovery and materials science.

References

- Organic Syntheses Procedure. (n.d.). 3,5-dimethylpyrazole.

- Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole.

- Wikipedia. (n.d.). 3,5-Dimethylpyrazole.

- ECHEMI. (n.d.). Could anybody tell about synthesis of 3,5 dimethylpyrazole?.

- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.

- SPbU Researchers Portal. (2024). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Ring transformations involving chloroheterocycles. Part I. Reaction of chloronaphthyridines with hydrazine hydrate.

- National Institutes of Health. (n.d.). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.

- ResearchGate. (2025). Synthesis of Novel Compounds with a Combination of Pyridazine, Pyrazole and 1,3,5-Triazine Rings and Preliminary Evaluation of Their Plant Growth Stimulant Activity.

- MDPI. (n.d.). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives.

- ResearchGate. (2025). Synthesis, Antibacterial and Antioxidant Properties of Pyrazolylpyridazines.

- PrepChem.com. (n.d.). Synthesis of 3-chloro-6-hydrazinopyridazine.

- National Institutes of Health. (2022). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives.

- ProQuest. (n.d.). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives.

- Journal of American Science. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE.

- Google Patents. (n.d.). US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide.

- ResearchGate. (2024). Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue.

- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.

-

National Institutes of Health. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[7][8][9]triazolo[3,4- b ][6][8][9] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Retrieved from

- ChemicalBook. (n.d.). 3,6-Dichloropyridazine synthesis.

- JOCPR. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.

- ResearchGate. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation.

- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

- ResearchGate. (2025). Chemical Studies on 3,6-Dichloropyridazine (Part 2).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. tsijournals.com [tsijournals.com]

- 6. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. echemi.com [echemi.com]

- 10. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 11. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]

- 12. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 13. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 14. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ring transformations involving chloroheterocycles. Part I. Reaction of chloronaphthyridines with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

physicochemical properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel heterocyclic compound, this compound. As this molecule is not extensively documented in current literature, this paper serves as a foundational resource for researchers. It outlines a robust, scientifically-grounded synthetic pathway, proposes detailed protocols for the characterization and determination of its core physicochemical properties, and discusses its potential applications in medicinal chemistry. The methodologies described are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility for professionals in drug discovery and chemical research.

Introduction: A Novel Scaffold for Drug Discovery

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. The target molecule, this compound, represents a novel hybrid scaffold of significant interest. It synergistically combines two moieties with well-established biological relevance:

-

The Pyrazole Nucleus: Pyrazole derivatives are integral to a wide array of pharmaceuticals, exhibiting properties that include anti-inflammatory, antimicrobial, analgesic, and anticancer activities[1][2]. The 3,5-dimethyl substitution pattern is a common and well-characterized starting point for many synthetic endeavors[3][4][5].

-

The Hydrazinopyridazine Moiety: This scaffold is a key component in several cardiovascular drugs, most notably those with antihypertensive effects[6][7]. The pyridazine ring itself is a versatile framework in medicinal chemistry, with derivatives showing a broad spectrum of bioactivities[8][9][10].

The union of these two scaffolds presents a compelling case for investigation. The hydrazine group, in particular, offers a reactive handle for further chemical modification and acts as a potent hydrogen bond donor, a critical feature for molecular recognition at biological targets. This guide provides the necessary theoretical and practical framework for the synthesis and comprehensive physicochemical profiling of this promising, yet uncharacterized, compound.

Proposed Synthesis and Structural Elucidation

As direct synthesis literature is unavailable, a logical and robust two-step pathway is proposed, commencing from known starting materials. The strategy hinges on the initial formation of a stable chloro-substituted intermediate, followed by a nucleophilic aromatic substitution to introduce the key hydrazine functionality.

Synthetic Pathway Overview

The proposed synthesis involves the reaction of 3-chloro-6-hydrazinopyridazine with acetylacetone to form the key intermediate, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This intermediate is then subjected to nucleophilic substitution with hydrazine hydrate to yield the target compound.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine[11][12]

-

To a solution of 3-chloro-6-hydrazinylpyridazine (1.0 g, 6.92 mmol) in 10 mL of absolute ethanol, add acetylacetone (0.83 g, 8.30 mmol, 1.2 eq).

-

Add glacial acetic acid (0.7 mL) to the mixture to catalyze the cyclization.

-

Heat the reaction mixture to reflux and maintain for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent and excess acetic acid under reduced pressure.

-

Triturate the resulting residue with 25 mL of distilled water, and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry. Recrystallize from ethanol to obtain colorless crystals of the intermediate.

Step 2: Synthesis of this compound

-

Suspend the dried intermediate, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (1.0 g, 4.80 mmol), in 15 mL of 2-propanol or ethanol.

-

Add hydrazine hydrate (1.20 g, 24.0 mmol, 5.0 eq) to the suspension.

-

Heat the mixture to reflux. The reaction should be monitored by TLC until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

Reduce the solvent volume in vacuo. Add cold water to precipitate the product completely.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Structural Confirmation and Purity Analysis

Confirmation of the final structure is paramount. The following analyses are required:

-

¹H-NMR (400 MHz, DMSO-d₆): Predicted signals include singlets for the two pyrazole methyl groups (~2.2-2.5 ppm), a singlet for the pyrazole C4-H (~6.0-6.2 ppm), doublets for the pyridazine protons (~7.0-8.0 ppm), and broad signals for the hydrazine N-H protons.

-

¹³C-NMR (100 MHz, DMSO-d₆): Expect signals for the methyl carbons, the pyrazole and pyridazine ring carbons, with distinct chemical shifts for the carbon atoms attached to nitrogen.

-

Mass Spectrometry (ESI+): The primary data point is the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₉H₁₁N₆⁺, m/z ~219.11).

-

FT-IR (ATR): Look for characteristic N-H stretching bands from the hydrazine group (3200-3400 cm⁻¹), C=N and C=C stretching in the aromatic rings (1500-1650 cm⁻¹), and C-H stretching.

-

Elemental Analysis: The calculated elemental composition (C, 49.53%; H, 5.08%; N, 38.51%) should be within ±0.4% of the experimentally determined values.

Physicochemical Properties: Prediction and Experimental Determination

A thorough understanding of the physicochemical properties is essential for any downstream application, from biological screening to formulation development.

Core Molecular Properties

| Property | Predicted Value |

| Chemical Formula | C₉H₁₀N₆ |

| Molecular Weight | 218.22 g/mol |

| Chemical Structure |

Caption: Chemical Structure of the Target Compound.

Solubility Profile

-

Prediction: The molecule possesses both polar (hydrazine, pyridazine nitrogens) and non-polar (dimethylpyrazole) regions. It is predicted to have low solubility in water and non-polar solvents like hexanes, but good solubility in polar organic solvents such as DMSO, DMF, and moderate solubility in methanol and ethanol.

-

Protocol for Quantitative Determination (Shake-Flask Method):

-

Add an excess amount of the compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully extract a known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration using a pre-calibrated UV-Vis spectrophotometer or HPLC.

-

Calculate the original concentration to express solubility in mg/mL or mol/L.

-

Melting Point

-

Prediction: As a crystalline solid with multiple heteroatoms capable of hydrogen bonding, a relatively high melting point, likely in the range of 180-250 °C, is expected.

-

Protocol for Determination:

-

Place a small amount of the finely powdered, dry compound into a capillary tube, sealed at one end.

-

Tap the tube to pack the sample to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat at a rapid rate initially to 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Acid-Base Properties (pKa)

-

Prediction: The molecule has several ionizable centers. The hydrazine moiety (-NHNH₂) is basic. The pyridazine ring nitrogens are weakly basic, and the pyrazole ring is very weakly basic. The primary basic center will be the terminal amino group of the hydrazine. A pKa value in the range of 6-8 is predicted for its conjugate acid.

-

Protocol for Determination (Potentiometric Titration):

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 4. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine: A Putative PIM Kinase Inhibitor

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action for the novel small molecule, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine. While direct experimental data for this specific compound is emerging, its structural motifs—a dimethyl-substituted pyrazole ring linked to a hydrazinopyridazine core—strongly suggest its classification as a kinase inhibitor. Drawing from extensive research on analogous chemical structures, this document proposes a primary mechanism centered on the inhibition of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. This guide will explore the foundational role of PIM kinases in cellular signaling, the downstream consequences of their inhibition, and a proposed experimental framework for validating this hypothesized mechanism.

Introduction: Deconstructing the Molecule to Predict its Function

The compound this compound is a heterocyclic molecule featuring two key pharmacophores: a pyrazole ring and a pyridazine ring. The pyrazole scaffold is a well-established component in a multitude of biologically active compounds, notably in the development of kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases[1][2]. Similarly, the pyridazine nucleus is present in numerous compounds with a wide range of pharmacological activities[3][4].

Given the prevalence of the pyrazole moiety in known kinase inhibitors, particularly those targeting serine/threonine kinases, we hypothesize that this compound functions as a competitive inhibitor at the ATP-binding site of one or more protein kinases. Based on structure-activity relationships of similar compounds, the PIM kinase family presents a highly probable target.

The PIM Kinase Family: A Pivotal Hub in Cancer Pathophysiology

The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and metabolic adaptation[5]. Unlike many other kinases, their activity is not regulated by phosphorylation but is primarily controlled at the level of protein expression and stability[5][6].

Key characteristics of PIM kinases include:

-

Constitutive Activity: PIM kinases do not require activating phosphorylation, making them perpetually ready to phosphorylate their substrates[5].

-

Regulation by Transcription: Their expression is upregulated by the JAK/STAT signaling pathway in response to cytokine stimulation[6].

-

Role in Oncogenesis: Overexpression of PIM kinases is observed in a wide array of hematological malignancies and solid tumors, where it contributes to tumorigenesis and therapeutic resistance[5][7].

The signaling network governed by PIM kinases is intricate and intersects with other critical cancer-related pathways, most notably the PI3K/AKT/mTOR pathway.

PIM Kinase Signaling Pathways

PIM kinases exert their pro-survival and pro-proliferative effects by phosphorylating a diverse range of downstream substrates.

Figure 1: Simplified PIM Kinase Signaling Pathway. PIM kinases are transcriptionally upregulated by the JAK/STAT pathway and phosphorylate multiple downstream targets to promote cell survival, proliferation, and metabolic adaptation.

The Mechanistic Consequences of PIM Kinase Inhibition

Inhibition of PIM kinases by a small molecule like this compound is predicted to have profound anti-cancer effects by reversing the pro-tumorigenic functions of these enzymes.

Induction of Apoptosis

PIM kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad[6]. Inhibition of PIM kinases would leave Bad in its active, dephosphorylated state, allowing it to sequester anti-apoptotic proteins like Bcl-xL, thereby triggering the intrinsic apoptotic cascade.

Cell Cycle Arrest

PIM kinases phosphorylate and promote the degradation of the cyclin-dependent kinase inhibitor p27Kip1. By inhibiting PIM kinases, p27 levels would stabilize, leading to the inhibition of cyclin-dependent kinases and subsequent cell cycle arrest, typically at the G1/S transition.

Overcoming Therapeutic Resistance

A critical function of PIM kinases is their role in mediating resistance to other targeted therapies, particularly PI3K/AKT inhibitors[6][8]. PIM kinases can phosphorylate several downstream effectors of the PI3K/AKT pathway, thereby providing a bypass signaling route when AKT is inhibited[8]. Co-inhibition of PIM and PI3K/AKT has been shown to be a synergistic strategy to overcome this resistance[8]. Furthermore, PIM1 kinase has been shown to confer resistance by increasing the expression of receptor tyrosine kinases like HER2[7].

Proposed Experimental Workflow for Mechanism of Action Validation

To empirically validate the hypothesized mechanism of action for this compound, a multi-step experimental approach is proposed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]

- 8. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Pyrazolyl-Pyridazine Compounds: A Mechanistic and Methodological Exploration

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolyl-Pyridazine Scaffold: A Fusion of Privileged Heterocycles

In the landscape of medicinal chemistry, the strategic fusion of distinct pharmacophores into a single molecular entity is a proven strategy for discovering novel therapeutic agents with enhanced potency and unique mechanisms of action. The pyrazolyl-pyridazine scaffold exemplifies this "hybrid-based design" approach, merging the well-established biological activities of pyrazole and pyridazine heterocycles.[1] Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a core component of numerous clinically approved drugs, including the anti-inflammatory celecoxib and the anticancer agent ruxolitinib.[2][3] Similarly, the pyridazine moiety, a six-membered ring with two adjacent nitrogens, is present in drugs like the antihypertensive cadralazine and the analgesic minaprine.[4][5]

The rationale behind creating this fused system lies in the potential for synergistic or additive pharmacological effects. By combining these two "privileged structures," medicinal chemists aim to develop compounds that can interact with multiple biological targets or engage a single target with higher affinity and selectivity, leading to improved therapeutic profiles.[1] This guide provides a deep dive into the principal biological activities of pyrazolyl-pyridazine compounds, elucidating the molecular mechanisms, presenting detailed experimental protocols for their evaluation, and summarizing key structure-activity relationship (SAR) data.

Anticancer Activities: A Multi-pronged Attack on Malignancy

The pyrazolyl-pyridazine scaffold has emerged as a particularly fruitful template for the development of novel anticancer agents, demonstrating inhibitory activity against several key regulators of cell proliferation, survival, and angiogenesis.[6][7]

Mechanism I: Halting the Cell Cycle through Cyclin-Dependent Kinase (CDK) Inhibition

Dysregulation of the cell cycle is a hallmark of cancer, and Cyclin-Dependent Kinases (CDKs) are central regulators of this process.[8] CDK2, in particular, forms complexes with cyclin E and cyclin A to govern the G1/S and S phases, respectively. Its overactivity is implicated in the growth of various human cancers, making it a critical therapeutic target.[9] Several pyrazolyl-pyridazine and related pyrazole derivatives have been identified as potent inhibitors of CDK2, often demonstrating high selectivity over other CDK isoforms, a crucial factor in mitigating off-target toxicity.[6][8][9]

Inhibition of the CDK2/Cyclin E/A complex by pyrazolyl-pyridazine compounds prevents the phosphorylation of key substrates like the Retinoblastoma protein (pRb). This action blocks the release of the E2F transcription factor, thereby arresting the cell cycle at the G1/S transition and inhibiting DNA replication, ultimately leading to apoptosis.[8][9]

| Compound ID | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | HCT-116 Cell IC₅₀ (µM) | Reference |

| Compound 3f | 0.066 | 0.102 | 3.3 | [10] |

| Compound 9 | 0.20 | 0.22 | 0.71 (HepG2) | [7][11] |

| Compound 12 | 0.21 | 0.45 | 0.42 (HepG2) | [7][11] |

| Erlotinib (Standard) | 0.126 | - | 7.68 | [6][10] |

| Sorafenib (Standard) | - | 0.09 | - | [7] |

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Pyrazolyl-pyridazine hybrids have been developed as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is primarily responsible for producing pro-inflammatory prostaglandins at sites of inflammation. [1][12]

Mechanism: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The key therapeutic advantage of selective COX-2 inhibitors over non-selective NSAIDs (which inhibit both COX-1 and COX-2) is a reduction in gastrointestinal side effects. COX-1 is constitutively expressed and plays a protective role in the stomach lining. [1]The design of pyrazolyl-pyridazine compounds often aims to exploit structural differences in the active sites of COX-1 and COX-2 to achieve this selectivity. [12]Inhibition of COX-2 reduces the production of prostaglandins like PGE-2, which in turn downregulates the production of other inflammatory mediators such as TNF-α and IL-6. [1]

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin by the COX enzymes.

-

Enzyme and Compound Prep : Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare serial dilutions of test compounds and a known selective inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin).

-

Reaction Incubation : In a 96-well plate, pre-incubate the enzyme (COX-1 or COX-2) with the test compound or control in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) for 15 minutes at 25°C.

-

Substrate Addition : Initiate the reaction by adding arachidonic acid as the substrate.

-

Reaction Termination : After a short incubation (e.g., 2 minutes), stop the reaction by adding a solution of HCl.

-

Quantification of Prostaglandin : Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a competitive Enzyme Immunoassay (EIA) kit.

-

Data Analysis : Calculate the percentage inhibition for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value indicates greater selectivity for COX-2. [1][12]

| Compound ID | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Compound 5a | 20.71 | >100 | >4.83 | [1] |

| Compound 5e | 1.50 | 78.34 | 52.22 | [1] |

| Compound 6b (Pyridazine) | 0.18 | 1.14 | 6.33 | [12] |

| Celecoxib (Standard) | 0.35 | 4.80 | 13.71 | [1][12] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Fused heterocyclic systems like pyrazolo-pyridazines have demonstrated significant potential as both antibacterial and antifungal agents. [4][5]Their broad spectrum of activity suggests they may interfere with fundamental cellular processes in microorganisms. [13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The cup-plate method can be used for initial screening, but broth microdilution is standard for quantitative MIC determination. [5][14]

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [5]2. Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation : Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubation : Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

MIC Determination : The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| 4d (Chloro/Fluoro-substituted) | 6.25 | 12.5 | 6.25 | [4] |

| 4e (Chloro/Chloro-substituted) | 6.25 | 12.5 | 25 | [4] |

| 4f (Chloro/Bromo-substituted) | 6.25 | 12.5 | 12.5 | [4] |

| Ciprofloxacin (Standard) | ~1 | ~0.5 | N/A | [15] |

| Fluconazole (Standard) | N/A | N/A | ~2 | [15] |

Neuroprotective Potential: Guarding Against Neuronal Damage

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by neuroinflammation and oxidative stress. [16][17]Emerging evidence suggests that pyrazolyl-pyridazine derivatives may exert neuroprotective effects through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and the reduction of oxidative damage. [16][18]

Mechanisms of Neuroprotection

Compounds that exhibit both anti-inflammatory and antioxidant properties are highly sought after for treating neurodegenerative conditions. Certain pyrazolo[3,4-d]pyridazines have been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and COX-2 in microglia, key mediators of neuroinflammation. [16]Furthermore, some derivatives can activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress. [18]Another promising avenue is the activation of Excitatory Amino Acid Transporter 2 (EAAT2), which is responsible for clearing excess glutamate from the synapse, thereby preventing excitotoxicity. [19]

This in vitro model mimics some aspects of Parkinson's disease by using the neurotoxin 6-hydroxydopamine (6-OHDA) to induce cell death in a human neuroblastoma cell line. [16]

-

Cell Culture : Culture SH-SY5Y cells in appropriate media.

-

Pre-treatment : Pre-treat the cells with various concentrations of the test pyrazolyl-pyridazine compounds for 2-4 hours.

-

Neurotoxin Challenge : Expose the cells to a fixed concentration of 6-OHDA (e.g., 50-100 µM) for 24 hours to induce oxidative stress and apoptosis. Include a vehicle control (cells only), a toxin control (cells + 6-OHDA), and a positive control if available.

-

Viability Assessment : Assess cell viability using the MTT assay, as described in section 2.2.1.

-

Data Analysis : Calculate the percentage of cell protection conferred by the test compound relative to the toxin control. A compound is considered neuroprotective if it significantly increases cell viability in the presence of 6-OHDA.

Conclusion and Future Directions

The pyrazolyl-pyridazine scaffold represents a versatile and highly promising platform for the development of new therapeutic agents. The fusion of these two potent pharmacophores has yielded compounds with a diverse array of biological activities, including robust anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The multi-target capabilities of these molecules, particularly the dual inhibition of kinases like EGFR/VEGFR-2 and the selective inhibition of COX-2, underscore the power of rational, hybrid-based drug design.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them toward clinical development. Elucidating the precise molecular interactions through co-crystallography studies will enable more refined structure-based design, potentially leading to next-generation inhibitors with even greater potency and selectivity. The continued exploration of the pyrazolyl-pyridazine chemical space is a compelling endeavor that holds significant promise for addressing unmet needs across multiple therapeutic areas.

References

- Ignited Minds Journals. (n.d.). An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities.

-

El-Gamal, M. I., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry, 14(5), 929-947. Retrieved from [Link]

-

Asif, M. (2017). A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Medwin Publishers. Retrieved from [Link]

-

Burdette, D., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 67(4), 3112-3126. Retrieved from [Link]

-

Hassan, A. S., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7300. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 17(7), 8163-8177. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis and antimicrobial activities of new Pyrazolo-Pyridazine Derivatives. Retrieved from [Link]

-

Tampitak, C., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(19), 6932. Retrieved from [Link]

-

Shabaan, E. S., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(49), 31835-31846. Retrieved from [Link]

-

El-Adl, K., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 464-477. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Drug Development Research. Retrieved from [Link]

-

Abuel-Magd, A. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

Manipal Academy of Higher Education. (n.d.). Synthesis, characterization and anticancer evaluation of novel analogues of pyrazoles. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry, 14(10), 1996-2015. Retrieved from [Link]

-

Abuel-Magd, A. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. ResearchGate. Retrieved from [Link]

-

Wanode, D. M., et al. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. Retrieved from [Link]

-

Kumar, V., & Sharma, P. (2017). Current status of pyrazole and its biological activities. Journal of Global Biosciences, 6(3), 4945-4963. Retrieved from [Link]

-

Yassin, F. A. (2018). Novel pyrazolyl pyridazine derivatives likely to possess anti-inflammatory activity. International Scholars Journals. Retrieved from [Link]

-

Kumar, K., & Bawa, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-224. Retrieved from [Link]

-

Hassan, A. S., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 152, 107623. Retrieved from [Link]

-

Chikhale, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical and Biosciences Journal, 9(4), 1-15. Retrieved from [Link]

-

Wang, Y., et al. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Frontiers in Chemistry, 10, 1042657. Retrieved from [Link]

-

Chemi, G., et al. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Journal of Medicinal Chemistry, 60(13), 5564-5579. Retrieved from [Link]

-

Ullah, H., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Neuroscience, 15, 760431. Retrieved from [Link]

Sources

- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. View of An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities | Journal of Advances in Science and Technology [ignited.in]

- 5. medwinpublisher.org [medwinpublisher.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. connectjournals.com [connectjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine (CAS 70589-04-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine (CAS Number: 70589-04-7). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, chemical synthesis, and analytical sciences by offering a detailed exploration of its structural elucidation through modern spectroscopic techniques.

Introduction and Compound Profile

This compound is a complex heterocyclic molecule incorporating both a pyrazole and a pyridazine ring system. Such nitrogen-rich scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Understanding the precise molecular structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new derivatives. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule.

Compound Identity:

| Parameter | Value |

| CAS Number | 70589-04-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₂N₆ |

| Molecular Weight | 204.23 g/mol |

| Canonical SMILES | CC1=CC(=NN1C2=CC=C(NN)N=N2)C |

Predicted and Representative Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific compound, this section presents predicted data and representative data from closely related analogs. These serve as a strong predictive framework for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the different proton environments. The chemical shifts are influenced by the electronic nature of the heterocyclic rings and the substituents.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.20 | s | 3H | Pyrazole-CH₃ |

| ~2.50 | s | 3H | Pyrazole-CH₃ |

| ~4.50 (broad) | s | 2H | -NH₂ |

| ~6.00 | s | 1H | Pyrazole-H |

| ~7.00 | d | 1H | Pyridazine-H |

| ~7.90 | d | 1H | Pyridazine-H |

| ~8.00 (broad) | s | 1H | -NH- |

Note: The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential chemical exchange.

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~13.0 | Pyrazole-CH₃ |

| ~14.0 | Pyrazole-CH₃ |

| ~108.0 | Pyrazole-C4 |

| ~128.0 | Pyridazine-C4 |

| ~131.0 | Pyridazine-C5 |

| ~140.0 | Pyrazole-C5 |

| ~142.0 | Pyridazine-C3 |

| ~149.0 | Pyrazole-C3 |

| ~159.0 | Pyridazine-C6 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment |

| 204 | [M]⁺ (Molecular Ion) |

| 189 | [M - NH]⁺ |

| 174 | [M - N₂H₂]⁺ |

| 108 | [C₅H₆N₃]⁺ (Pyridazine fragment) |

| 95 | [C₅H₇N₂]⁺ (Dimethylpyrazole fragment) |

The fragmentation is expected to involve cleavages at the hydrazino group and within the heterocyclic rings. The primary fragmentation pathways for pyrazoles often involve the loss of HCN and N₂, while pyridazines can undergo ring cleavage.[1]

Infrared (IR) Spectroscopy (Representative)

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.

Representative IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (hydrazine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (methyl groups) |

| 1620 - 1550 | Strong | C=N and C=C stretching (ring systems) |

| 1500 - 1400 | Medium | N-H bending |

| 1380 - 1360 | Medium | C-H bending (methyl groups) |

UV-Visible (UV-Vis) Spectroscopy (Representative)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated pyrazole and pyridazine rings is expected to result in strong UV absorption.

Representative UV-Vis Absorption Data (in Ethanol):

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~240 | High | π → π* (Pyrazole ring) |

| ~280 | Medium | π → π* (Pyridazine ring) |

| ~330 | Low | n → π* |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and ensure high-quality, reproducible results.

NMR Spectroscopy Acquisition

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.[2]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for the desired nuclei (¹H and ¹³C).[3]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical experiment might involve 16 scans with a relaxation delay of 2 seconds.[3]

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio. A relaxation delay of 2 seconds is a good starting point.[4]

-

Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data. Phase the resulting spectrum and perform a baseline correction. Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak. For the ¹H spectrum, integrate the signals. For the ¹³C spectrum, pick the peak frequencies.[4]

Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Detailed Protocol:

-

Sample Preparation and Introduction: Dissolve a small amount of the compound in a volatile solvent such as methanol. The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for prior separation.

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) at a standard energy of 70 eV is common for creating fragment ions and providing structural information.[5]

-

Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight). The separated ions are then detected.

-

Data Analysis: A mass spectrum is generated, plotting ion intensity versus m/z. Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the compound's structure.[6]

FT-IR Spectroscopy

Caption: Workflow for FT-IR data acquisition using ATR.

Detailed Protocol:

-

Sample Preparation: For the Attenuated Total Reflectance (ATR) technique, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[7]

-

Background Collection: Before analyzing the sample, collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).[8]

-

Sample Analysis: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[9]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum and convert the data to an absorbance spectrum. Identify and label the wavenumbers of significant absorption bands.[9]

UV-Vis Spectroscopy

Sources

- 1. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 2. How To [chem.rochester.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. agilent.com [agilent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.uci.edu [chem.uci.edu]

Topic: 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine Derivatives and Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of pyrazole and pyridazine rings has created a class of heterocyclic compounds with significant therapeutic potential. This guide focuses on the 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine scaffold, a core structure that serves as a foundation for a multitude of derivatives and analogs. This document provides a comprehensive overview of the synthesis, characterization, and diverse biological activities associated with this chemical family. We delve into the established protocols for constructing the core scaffold, explore the derivatization strategies enabled by the reactive hydrazinyl group, and analyze the structure-activity relationships that govern their therapeutic applications. Key areas of biological activity, including antihypertensive effects, kinase inhibition, and antimicrobial properties, are examined in detail. This guide is intended to be a critical resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and field-proven insights to accelerate innovation.

Chapter 1: Introduction to the Pharmacophoric Scaffolds

The remarkable versatility of the this compound core stems from the synergistic interplay of its three key components: the pyridazine ring, the 3,5-dimethylpyrazole moiety, and the hydrazine linker. Understanding the individual contributions of these fragments is essential for rational drug design.

The Pyridazine Moiety: A Privileged Structure in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore. Its presence in a molecule can significantly influence solubility, metabolic stability, and receptor binding affinity. Historically, pyridazine derivatives have been successfully developed for a range of therapeutic applications. Hydralazine, a notable example, is a pyridazine-containing drug used as a direct-acting smooth muscle relaxant for treating hypertension.[1] The pyridazinone structure, a related scaffold, is recognized for its potential in developing novel anti-inflammatory drugs, with some derivatives reported to inhibit cyclooxygenase 2 (COX-2) and lipopolysaccharide (LPS)-induced neuroinflammation.[2] The nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, which is a critical feature for interaction with biological targets.

The 3,5-Dimethylpyrazole Moiety: A Versatile Building Block

Pyrazoles are five-membered heterocyclic compounds that are staples in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer effects.[3][4] The 3,5-dimethyl substitution pattern is particularly significant. The methyl groups can enhance binding to hydrophobic pockets within target proteins and can also improve metabolic stability by blocking sites susceptible to oxidative metabolism. Pyrazole-containing compounds have been successfully developed as kinase inhibitors, where the pyrazole ring often plays a crucial role in binding to the ATP-binding site of the kinase.[5][6]

The Hydrazine Linker: A Gateway to Diverse Analogs

The hydrazinyl group (-NHNH₂) is a highly reactive and versatile functional group. It serves as a critical synthetic handle, allowing for the straightforward generation of a vast library of derivatives. By reacting the hydrazinyl moiety with various aldehydes and ketones, a diverse range of hydrazones can be formed.[7] This derivatization is a powerful strategy for modulating the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby fine-tuning its biological activity and pharmacokinetic profile.[8] The blockage of the free -NH₂ group through such derivatization has also been reported to reduce toxicity in some instances.[7]

Chapter 2: Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its analogs is a multi-step process that relies on established heterocyclic chemistry principles. The rationale behind the chosen synthetic route is to build the molecule in a convergent manner, ensuring high yields and purity.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps. The target molecule can be disconnected at the C-N bond of the hydrazine group, leading back to a key intermediate, 6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This intermediate, in turn, can be formed from 3,6-dichloropyridazine and 3,5-dimethylpyrazole.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tpcj.org [tpcj.org]

Technical Guide: Solubility Profiling of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Data Point—A Strategic Approach to Solubility

In modern drug discovery and chemical synthesis, understanding the solubility of a novel molecular entity is not a mere checkbox exercise; it is a foundational pillar upon which formulation, bioavailability, and ultimately, therapeutic success are built. This guide focuses on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine (CAS No. 70589-04-7), a heterocyclic compound whose structural motifs—a dimethylpyrazole ring linked to a hydrazinopyridazine core—present a unique and instructive solubility challenge. We will not simply present data. Instead, this document will serve as a comprehensive manual, guiding the researcher through the theoretical underpinnings, practical experimental determination, and strategic interpretation of its solubility across a spectrum of common pharmaceutical solvents. Our objective is to empower scientists to move from routine measurement to strategic application, ensuring that solubility data becomes a predictive tool in the development pipeline.

Molecular Architecture and Its Solubility Implications

The solubility behavior of this compound is dictated by the interplay of its distinct structural components. A priori analysis of the molecule provides critical insights into its expected behavior in different solvent environments.

-

The Pyridazine Ring : As a diazine, the pyridazine ring is characterized by two adjacent nitrogen atoms. This feature imparts a significant dipole moment and robust hydrogen-bonding capacity.[1] The nitrogen atoms act as hydrogen bond acceptors, suggesting favorable interactions with polar protic solvents like water and alcohols.[1][2] The inherent polarity of this ring system is a key contributor to reducing lipophilicity compared to a simple phenyl ring.[1]

-

The Dimethylpyrazole Moiety : The pyrazole ring itself is an aromatic heterocycle. While less lipophilic than benzene, the addition of two methyl groups (dimethyl-) introduces a degree of non-polar character, enhancing potential solubility in less polar organic solvents.[3] The pyrazole ring can also participate in hydrogen bonding, acting as both a donor (N-H, if tautomerism occurs, though substituted at N1 here) and an acceptor.[3][4]

-

The Hydrazino Group (-NHNH2) : This is a highly polar, functional group capable of acting as both a strong hydrogen bond donor and acceptor. Its presence is expected to significantly enhance solubility in polar protic solvents, particularly water and ethanol.

Integrated Prediction : The molecule presents a classic amphiphilic challenge. It possesses strong polar heads (pyridazine and hydrazine functions) conducive to aqueous solubility, counterbalanced by a more lipophilic dimethylpyrazole portion. Therefore, we can predict a nuanced solubility profile: moderate to good solubility in polar protic solvents, limited but present solubility in polar aprotic solvents, and poor solubility in non-polar solvents.

The Core of Solubility Science: Thermodynamic vs. Kinetic Measurement

Before embarking on experimental work, it is crucial to distinguish between two fundamental types of solubility measurements, as the choice of method dictates the applicability of the data.[5][6][7]

-

Thermodynamic Solubility (Equilibrium Solubility) : This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the solid and dissolved states coexist.[7] This value is critical for pre-formulation and understanding the compound's intrinsic properties. The gold-standard for its determination is the Shake-Flask method.[8]

-

Kinetic Solubility : This measurement reflects the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock (typically DMSO) into an aqueous buffer.[6][9][10] It measures the compound's tendency to precipitate under non-equilibrium conditions. While faster and suited for high-throughput screening (HTS) in early discovery, it often overestimates the true solubility because it may reflect the properties of an amorphous precipitate rather than the stable crystalline form.[5][9][11]

For the purpose of this guide, which emphasizes foundational characterization for drug development, all protocols and discussions will focus on determining the thermodynamic solubility .

Experimental Determination: The Shake-Flask Method (OECD 105)

The most reliable and widely accepted method for determining thermodynamic water solubility is the Shake-Flask method, as detailed in the OECD Guideline for the Testing of Chemicals, Test No. 105.[12][13][14][15] This protocol is designed to achieve a true equilibrium state, providing a self-validating system for accurate measurement.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.[16][17]

Detailed Step-by-Step Protocol

-

Preparation :

-

Ensure the this compound sample is of high purity. Impurities can significantly alter solubility.[13][18]

-

Select a range of common pharmaceutical-grade solvents (see Table 1 for suggestions).[19][20][21]

-

Prepare a thermostatically controlled environment (e.g., an orbital shaker incubator) set to a standard temperature, typically 25 °C or 37 °C for biological relevance.[22]

-

-

Execution :

-

Into several glass flasks or vials, add a measured volume of the chosen solvent (e.g., 10 mL).

-

Add an excess amount of the test compound to each flask. "Excess" is critical; there must be visible undissolved solid throughout the experiment to ensure saturation is reached.[22] A preliminary test with small volumes can help estimate the required amount.[23]

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in the orbital shaker and agitate at a constant speed (e.g., 100-150 rpm) for a defined period. A 24-hour period is often sufficient, but equilibrium should be confirmed.[16][23]

-

-